Tetradecane-1,4-diol

Description

Tetradecane-1,4-diol (C₁₄H₃₀O₂) is a long-chain aliphatic diol with hydroxyl groups at the 1st and 4th positions of a 14-carbon backbone. For instance, Tetradecane-1,14-diol (CAS 19812-64-7) is a solid with a melting point of 85–90°C and a boiling point of 356.1°C, and it exhibits skin/eye irritation hazards . By analogy, this compound likely shares comparable physical properties (e.g., high melting point due to chain length) but distinct reactivity due to the proximity of its hydroxyl groups. Its applications may span polymer synthesis, surfactants, or specialty chemicals, though specific uses require further research.

Properties

CAS No. |

25430-48-2 |

|---|---|

Molecular Formula |

C14H30O2 |

Molecular Weight |

230.39 g/mol |

IUPAC Name |

tetradecane-1,4-diol |

InChI |

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-11-14(16)12-10-13-15/h14-16H,2-13H2,1H3 |

InChI Key |

GPBDHSIJWBKDLE-UHFFFAOYSA-N |

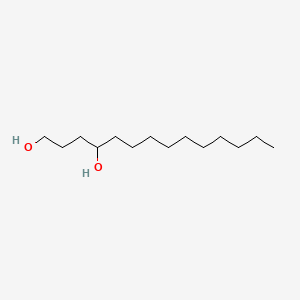

Canonical SMILES |

CCCCCCCCCCC(CCCO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecane-1,4-diol can be synthesized through several methods. One common approach involves the hydrogenation of tetradecene oxide, which yields this compound as a product. Another method includes the reduction of tetradecane-1,4-dione using reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. These processes typically involve the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions: Tetradecane-1,4-diol undergoes various chemical reactions, including:

Reduction: The compound can be reduced to tetradecane using strong reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various halogenating agents and nucleophiles.

Major Products Formed:

Oxidation: Tetradecane-1,4-dione.

Reduction: Tetradecane.

Substitution: Halogenated tetradecane derivatives and other substituted products.

Scientific Research Applications

Tetradecane-1,4-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetradecane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. This property makes it useful in modifying the physical and chemical properties of materials and in facilitating specific chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Butane-1,4-diol (C₄H₁₀O₂)

- Structure : Short-chain diol (4 carbons) with terminal -OH groups.

- Reactivity : Prone to dehydration at elevated temperatures (160–225°C) to form tetrahydrofuran (THF). Catalysts like titanium butoxide (TBT) may accelerate this reaction, though conflicting studies exist .

- Applications: Key monomer for polyesters (e.g., polybutylene terephthalate) and elastomers. Enzymatic synthesis of biobased polymers (e.g., with 12-hydroxystearate and itaconate) .

- Safety: Limited toxicity data; decomposition under heat may release toxic fumes .

Dodecane-1,12-diol (C₁₂H₂₆O₂)

- Structure : Long-chain diol with -OH groups at terminal positions.

- Stability : Stable under recommended storage but incompatible with strong acids/oxidizing agents .

- Safety : Causes skin/eye irritation; hazardous decomposition products under fire conditions .

| Property | Dodecane-1,12-diol | This compound (Inferred) |

|---|---|---|

| Melting Point | Not reported | Likely >85°C (analogous to 1,14-diol) |

| Reactivity | Low (stable) | Moderate (mid-chain -OH groups) |

2-Methylbutane-1,4-diol (C₅H₁₂O₂)

- Structure : Branched diol isolated from Alstonia boonei and Cyathea spp. .

- Reactivity : Used in lactone synthesis and bioactive compound preparation .

- Applications : Pharmaceutical intermediates; plant-derived bioactive molecules .

- Safety: No reported hazards, though plant-derived variants may exhibit biological activity .

| Property | 2-Methylbutane-1,4-diol | This compound |

|---|---|---|

| Source | Plant extracts | Synthetic |

| Bioactivity | Anticancer potential | Not reported |

2-Butyne-1,4-diol (C₄H₆O₂)

- Structure : Unsaturated diol with a triple bond.

- Reactivity : Participates in cycloaddition reactions and total synthesis of natural products (e.g., bistramide A) .

- Applications: Herbicides, polymer monomers, and flame retardants .

- Safety : Vapor pressure <0.1 mmHg at 55°C; crystalline form reduces inhalation risk .

| Property | 2-Butyne-1,4-diol | This compound |

|---|---|---|

| Functional Groups | Triple bond, -OH | Saturated chain |

| Key Application | Organic synthesis | Polymer intermediates |

Cyclic Diols (e.g., Flavan-3,4-diol)

- Structure: Aromatic diols (e.g., leucoanthocyanidins) with phenolic rings .

- Reactivity: Participate in tannin and flavonoid biosynthesis; antioxidant properties.

- Applications : Plant pigments; nutraceutical compounds .

- Contrast : Unlike aliphatic diols, aromatic diols exhibit UV absorption and redox activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.